2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
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Overview
Description
The compound with the identifier “2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as 2’-fluoro-2’-deoxyguanosine. It is a nucleoside analog where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-fluoro-2’-deoxyguanosine typically involves the fluorination of a suitable precursor. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2’ position of the ribose sugar. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of 2’-fluoro-2’-deoxyguanosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2’-fluoro-2’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the guanine base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the guanine base.
Scientific Research Applications
2’-fluoro-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: The compound is used in studies of DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the production of diagnostic reagents and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2’-fluoro-2’-deoxyguanosine involves its incorporation into nucleic acids. The presence of the fluorine atom at the 2’ position of the ribose sugar alters the compound’s interaction with enzymes involved in nucleic acid synthesis and repair. This modification can inhibit the activity of DNA polymerases and other enzymes, leading to the disruption of DNA replication and repair processes .
Comparison with Similar Compounds
Similar Compounds
2’-deoxyguanosine: Lacks the fluorine atom at the 2’ position.
2’-fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 2’ position but with a cytosine base instead of guanine.
Uniqueness
2’-fluoro-2’-deoxyguanosine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes, making it valuable in various research and therapeutic applications .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-DXTOWSMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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